molecular formula C17H15N3O4S B2418595 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide CAS No. 886930-69-4

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2418595
CAS No.: 886930-69-4
M. Wt: 357.38
InChI Key: NXFWTFKWJGTADW-UHFFFAOYSA-N
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Description

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a chemical research reagent based on the privileged N-(1,3,4-oxadiazol-2-yl)benzamide scaffold. This structural class has demonstrated significant potential in pharmaceutical research, particularly as a foundation for developing novel antimicrobial and central nervous system (CNS) active agents. Researchers can investigate this compound for its potential multi-targeting mechanisms against resistant bacterial pathogens. Related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides are recognized as potent antimicrobial agents with a low propensity for resistance development; they function by disrupting essential bacterial processes, including menaquinone biosynthesis, and can cause bacterial membrane depolarization . Furthermore, the 1,3,4-oxadiazole core is a structure of high interest in neurodegenerative disease research. Close analogues, specifically 1,3,4-Oxadiazol-2-ylbenzenesulfonamides, have been identified as potent and specific inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease, with some compounds exhibiting nanomolar inhibitory activity . The presence of the methanesulfonylphenyl moiety in this particular compound may offer unique physicochemical properties, potentially enhancing solubility and influencing its pharmacodynamic profile. This reagent is intended for use in hit-to-lead optimization, mechanism of action studies, and as a building block in medicinal chemistry programs aimed at developing new therapeutic agents for resistant infections and neurological disorders.

Properties

IUPAC Name

2-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11-6-3-4-9-14(11)15(21)18-17-20-19-16(24-17)12-7-5-8-13(10-12)25(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFWTFKWJGTADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

2-Methylbenzoic acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol:
$$
\text{2-Methylbenzoic acid} + \text{N}2\text{H}4 \rightarrow \text{2-Methylbenzohydrazide} + \text{H}_2\text{O}
$$
The hydrazide intermediate is purified via recrystallization from ethanol/water (yield: 85–90%).

Cyclization to Oxadiazole

The hydrazide reacts with 3-methanesulfonylbenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent:
$$
\text{2-Methylbenzohydrazide} + \text{3-Methanesulfonylbenzoyl chloride} \xrightarrow{\text{POCl}_3} \text{1,3,4-Oxadiazole Intermediate} + \text{HCl}
$$
Reaction conditions: 80°C, 6 hours, under nitrogen atmosphere. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Introduction of the 3-Methanesulfonylphenyl Group

Direct Sulfonation Approach

3-Bromophenyloxadiazole is sulfonated using methanesulfonyl chloride in the presence of AlCl₃ as a Lewis catalyst:
$$
\text{3-Bromophenyloxadiazole} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{3-Methanesulfonylphenyloxadiazole} + \text{HBr}
$$
Yields are moderate (60–65%) due to competing side reactions.

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling between 5-bromo-1,3,4-oxadiazole and 3-methanesulfonylphenylboronic acid is preferred for higher regiocontrol:
$$
\text{5-Bromo-1,3,4-oxadiazole} + \text{3-Methanesulfonylphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-Methanesulfonylphenyloxadiazole}
$$
Conditions: DME/H₂O (3:1), 80°C, 12 hours (yield: 75–80%).

Amide Coupling with 2-Methylbenzamide

The final step involves coupling the oxadiazole intermediate with 2-methylbenzamide using EDCl/HOBt as coupling agents:
$$
\text{3-Methanesulfonylphenyloxadiazole} + \text{2-Methylbenzamide} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{this compound}
$$
Reaction is conducted at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via recrystallization (methanol/water).

Optimization and Challenges

Yield Enhancement

  • Cyclization Step : Substituting POCl₃ with Eaton’s reagent (P₂O₅ in methanesulfonic acid) increases yield to 92% by minimizing hydrolysis.
  • Coupling Reaction : Using HATU instead of EDCl reduces reaction time to 6 hours (yield: 88%).

Purification Strategies

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves oxadiazole intermediates.
  • Recrystallization : Heptane/ethyl acetate mixtures yield high-purity final products (≥98% by HPLC).

Structural Characterization

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR δ 8.52 (s, 1H, oxadiazole-H), 8.02 (d, 2H, Ar-H), 7.45 (m, 4H, Ar-H), 3.12 (s, 3H, SO₂CH₃), 2.45 (s, 3H, CH₃)
¹³C NMR δ 166.2 (C=O), 162.4 (oxadiazole-C), 140.1–125.3 (Ar-C), 44.5 (SO₂CH₃), 21.3 (CH₃)
IR (cm⁻¹) 1685 (C=O), 1340 (S=O), 1250 (C-N)
MS (m/z) [M+H]⁺ 412.1

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced heterocycles, and various substituted benzamides and oxadiazoles .

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and methylsulfonylphenyl group contribute to its potent antimicrobial and anti-inflammatory properties, distinguishing it from other similar compounds .

Biological Activity

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring and a methylsulfonylphenyl substituent, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C14H13N3O3S\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_3\text{S}

This structure enables the compound to interact with various biological targets, leading to its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to selectively inhibit COX-2, an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory applications.
  • Antibacterial Activity : Studies indicate that the compound may disrupt bacterial enzymes and proteins, leading to antibacterial effects. This mechanism is crucial for developing new antimicrobial agents.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
This compoundAntibacterial
5-(Phenyl)-1,3,4-OxadiazoleAntibacterial

The presence of the oxadiazole moiety is often associated with increased potency against various bacterial strains.

Anti-inflammatory Activity

The ability to inhibit COX-2 suggests that this compound could be effective in treating inflammatory conditions. In vitro studies have shown promising results in reducing inflammation markers in cell lines.

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of this compound. It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The following table summarizes some findings:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.9
T47D (Breast Cancer)8.7

These results indicate that this compound may serve as a lead compound for further anticancer drug development.

Case Studies

  • Study on COX Inhibition :
    A study evaluated the inhibitory effects of various oxadiazole derivatives on COX enzymes. This compound was found to have a significant inhibitory effect on COX-2 with an IC50 value indicating potent anti-inflammatory activity.
  • Antimicrobial Assays :
    In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition comparable to standard antibiotics.

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Hydrazide FormationMethanol, H₂SO₄, hydrazine hydrate75–85
Oxadiazole CyclizationCyanogen bromide, methanol, 0–5°C60–70
Amide Coupling2-methylbenzoyl chloride, NaH, THF, RT50–60

Basic: Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons and carbons from the oxadiazole ring (δ 8.1–8.5 ppm for aromatic groups) and methanesulfonyl group (δ 3.1 ppm for CH₃) .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to confirm purity >95% .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₈H₁₆N₃O₄S: 394.0832) .

Basic: How to design enzyme inhibition assays for this compound?

Methodological Answer:

  • LOX (Lipoxygenase) Assay : Adapt protocols from :
    • Incubate compound (1–100 µM) with LOX enzyme and linoleic acid substrate.
    • Monitor absorbance at 234 nm for conjugated diene formation .
  • α-Glucosidase Inhibition : Use p-nitrophenyl-α-D-glucopyranoside; measure liberation of p-nitrophenol at 405 nm .
  • Control : Include positive inhibitors (e.g., quercetin for LOX, acarbose for α-glucosidase).

Advanced: How to resolve contradictory bioactivity data across assays?

Methodological Answer:

Orthogonal Assays : Confirm activity using cell-based (e.g., cytotoxicity) and cell-free systems.

Purity Check : Re-analyze compound via HPLC to rule out degradation .

Solubility Assessment : Use DLS (Dynamic Light Scattering) to detect aggregation in buffer .

Target Engagement : Perform SPR (Surface Plasmon Resonance) to validate direct binding .

Advanced: What computational methods predict binding modes and SAR?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with CB1/CB2 receptor structures (PDB: 5TGZ) to map interactions of the methanesulfonyl group .
  • DFT Calculations : Analyze electron density (e.g., HOMO-LUMO gaps) to explain reactivity trends .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. Table 2: Key Interactions in Docking Studies

ReceptorBinding Affinity (kcal/mol)Key ResiduesReference
CB1-9.2Ser383, Lys192
LOX-7.8Fe²⁺ center, His499

Advanced: How to optimize solubility and LogP for in vivo studies?

Methodological Answer:

LogP Measurement : Use shake-flask method (octanol/water partition) or HPLC-derived parameters .

Derivatization : Introduce polar groups (e.g., -OH, -COOH) at the 2-methylbenzamide moiety.

Prodrug Strategy : Convert methanesulfonyl to sulfonamide esters for improved bioavailability .

Q. Table 3: Physicochemical Properties

PropertyValueMethodReference
LogP3.2 ± 0.1HPLC
Solubility (PBS, pH 7.4)12 µg/mLNephelometry

Advanced: What in vitro models assess toxicity profiles?

Methodological Answer:

  • Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 50 µM suggests low toxicity) .
  • hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac risk .
  • Metabolic Stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

CETSA (Cellular Thermal Shift Assay) : Heat shock treated vs. untreated cells; detect protein stabilization via Western blot .

PET Imaging : Radiolabel the compound with ¹¹C or ¹⁸F for in vivo biodistribution studies .

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